molecular formula C10H17N5 B13335654 N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine

N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine

Cat. No.: B13335654
M. Wt: 207.28 g/mol
InChI Key: LAAOLXNCYRJRSS-UHFFFAOYSA-N
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Description

N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is a compound that features a pyrrolidine ring attached to a pyrimidine ring, with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be carried out under various conditions, often requiring the use of organometallic catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine rings play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine and pyrimidine rings but lacks the ethane-1,2-diamine moiety.

    4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring attached to a benzonitrile group instead of a pyrimidine ring.

    N-(pyridin-2-yl)amides: Features a pyridine ring instead of a pyrimidine ring

Uniqueness

N1-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)ethane-1,2-diamine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both pyrrolidine and pyrimidine rings, along with the ethane-1,2-diamine moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and drug discovery .

Properties

Molecular Formula

C10H17N5

Molecular Weight

207.28 g/mol

IUPAC Name

N'-(4-pyrrolidin-1-ylpyrimidin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H17N5/c11-4-6-13-10-12-5-3-9(14-10)15-7-1-2-8-15/h3,5H,1-2,4,6-8,11H2,(H,12,13,14)

InChI Key

LAAOLXNCYRJRSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)NCCN

Origin of Product

United States

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